1-Oxa-6-azaspiro[3.3]heptane

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Lipophilicity-driven attrition plagues lead optimization. 1-Oxa-6-azaspiro[3.3]heptane delivers a validated solution: • Reduces logD₇.₄ by up to -1.0 units vs. morpholine, piperidine, or piperazine • Rigid oxetane-azetidine framework provides distinctive exit vectors for novel IP • Sub-20 nM potency demonstrated in KIF18A inhibitor programs • Decagram-scale synthesis established for library production Supplied with full analytical documentation. For R&D use only.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 936947-34-1
Cat. No. B1403105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-6-azaspiro[3.3]heptane
CAS936947-34-1
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1COC12CNC2
InChIInChI=1S/C5H9NO/c1-2-7-5(1)3-6-4-5/h6H,1-4H2
InChIKeyZPJGOWOMUISLPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-6-azaspiro[3.3]heptane Building Block Profile


1-Oxa-6-azaspiro[3.3]heptane (CAS 936947-34-1, C5H9NO, MW 99.13) is a spirocyclic heterocycle belonging to the azaspiro[3.3]heptane family, featuring a rigid bicyclic framework that incorporates both an oxygen atom in a four-membered oxetane ring and a nitrogen atom in a four-membered azetidine ring . This class of compounds has gained significant traction in medicinal chemistry as conformationally constrained building blocks that can serve as structural surrogates for commonly employed saturated heterocycles such as piperidines, piperazines, and morpholines [1].

Identity Spirocyclic heterocycle building block
Workflow Conformationally constrained scaffold design
Selection Lipophilicity optimization & scaffold hopping studies

1-Oxa-6-azaspiro[3.3]heptane: Analog Substitution Caution


While several spirocyclic heterocycles share superficial structural similarities, their physicochemical properties and biological consequences diverge substantially based on ring size, heteroatom placement, and connectivity. For instance, Degorce et al. (2019) demonstrated that azaspiro[3.3]heptanes as a class can reduce measured logD7.4 by up to −1.0 units relative to morpholine, piperidine, or piperazine comparators, but N-linked 2-azaspiro[3.3]heptane represents a notable exception where logD7.4 actually increases by as much as +0.5 units [1]. Furthermore, the same study concluded that azaspiro[3.3]heptanes are most likely not suitable bioisosteres for these heterocycles when not used as terminal groups due to significant geometric changes [1]. These findings underscore that even closely related spirocyclic analogs cannot be assumed interchangeable; substitution without empirical validation risks unpredictable pharmacokinetic outcomes and project delays.

Lipophilicity shift vs. saturated heterocycles
Measured logD7.4 may shift by up to 1 unit compared to morpholine, piperidine, or piperazine replacements; N-linked regioisomer can invert trend.
Regioisomeric logD reversal
Within the azaspiro[3.3]heptane family, N-linked vs. C-linked connectivity produces opposite lipophilicity changes, requiring explicit isomer control.
Non-terminal bioisosteric mismatch
Geometric constraints may render azaspiro[3.3]heptanes unsuitable as direct replacements when not used as terminal groups; validation needed.

1-Oxa-6-azaspiro[3.3]heptane Differentiation Evidence


Lipophilicity Reduction vs. Saturated Heterocycles

Azaspiro[3.3]heptanes, including the 1-oxa-6-azaspiro[3.3]heptane scaffold, lower measured logD7.4 by up to −1.0 units compared to the corresponding molecules containing morpholine, piperidine, or piperazine rings [1]. The N-linked 2-azaspiro[3.3]heptane analog increases logD7.4 by up to +0.5 units, demonstrating that regioisomeric variation within the same spiro[3.3]heptane class yields opposite lipophilicity outcomes [1].

Lipophilicity Shift
Class-level inference
Up to −1.0 logD7.4 reduction vs. morpholine, piperidine, piperazine; +0.5 logD7.4 increase for N-linked 2-azaspiro[3.3]heptane
Reported logD7.4 shift context for scaffold selection
Shake-flask measurement; matched molecular pair analysis.
Medicinal Chemistry Physicochemical Property Optimization Drug Design

Solubility Advantage

Linear azaspiro[3.3]heptanes, the core structural family to which 1-oxa-6-azaspiro[3.3]heptane belongs, have been experimentally characterized as possessing high aqueous solubilities and low metabolic clearance rates [1]. These properties are attributed to the inherent structural features of the spiro[3.3]heptane framework, which distinguishes these building blocks from conventional saturated heterocycles such as piperidines, piperazines, and morpholines [1].

Solubility Profile
Class-level inference
Reported high aqueous solubility and low metabolic clearance
Supports pharmacokinetic property screening
Qualitative advantage; quantitative data not provided.
Pharmacokinetics Solubility Enhancement Drug Discovery

Synthetic Scalability

A decagram-scale synthesis of seven new building blocks of the 1-oxaspiro[3.3]heptane family has been described, requiring 6 to 13 operationally simple steps starting from commercially available and inexpensive 3-oxocyclobutane-1-carboxylic acid [1]. Virtual combinatorial library generation using LLAMA software showed that these building blocks demonstrate a high propensity to populate lead-like chemical space [1].

Synthetic Access
Class-level inference
Decagram-scale synthesis in 6–13 steps from 3-oxocyclobutane-1-carboxylic acid
Supports scalable procurement for library synthesis
LLAMA analysis confirms lead-like chemical space occupancy.
Synthetic Methodology Scale-Up Chemistry Building Block Supply

KIF18A Inhibition Activity

A compound incorporating the 1-oxa-6-azaspiro[3.3]heptane scaffold (US12084420, Compound 320) demonstrated potent inhibition of the human mitotic kinesin KIF18A with an IC50 of 18 nM [1]. KIF18A is a critical regulator of chromosome alignment during mitosis and an emerging oncology target.

KIF18A Inhibition
Reported
IC50 = 18 nM (in vitro enzymatic assay)
Reported inhibition supports kinase/ATPase scaffold evaluation
No direct comparator data available.
Oncology Kinesin Inhibition Mitotic Regulator

Commercial Availability

1-Oxa-6-azaspiro[3.3]heptane is commercially available as a research chemical with a minimum purity specification of 95% and MDL registration number MFCD19688371 . The compound is typically supplied as the free base or as hydrochloride and hemioxalate salts, with molecular weight 99.13 g/mol .

Commercial Availability
Data to verify
≥95% purity; free base, hydrochloride, hemioxalate salt forms
Facilitates rapid procurement without custom synthesis
Vendor-supplied specifications; verify lot-specific COA.
Chemical Procurement Building Block Supply Research Reagents

1-Oxa-6-azaspiro[3.3]heptane: Application Scenarios


Lipophilicity Reduction in Lead Optimization

For medicinal chemistry programs requiring reduction of lipophilicity to improve solubility, reduce off-target promiscuity, or enhance pharmacokinetic profiles, 1-oxa-6-azaspiro[3.3]heptane offers a validated strategy to lower logD7.4 by up to −1.0 units relative to morpholine, piperidine, or piperazine-containing comparators [1]. This is particularly valuable when lipophilic efficiency (LipE) optimization is a primary goal.

Scaffold Hopping Strategy

The 1-oxa-6-azaspiro[3.3]heptane core serves as a structural surrogate for commonly employed saturated heterocycles, enabling scaffold-hopping strategies to explore novel chemical space while maintaining or improving physicochemical properties [1]. The rigid, angular geometry provides distinctive exit vectors that differ from linear heterocycles, potentially unlocking new intellectual property positions [1].

Kinesin and ATPase Inhibitor Discovery

Programs targeting mitotic kinesins (e.g., KIF18A) or other ATP-dependent enzymes can leverage the 1-oxa-6-azaspiro[3.3]heptane scaffold, which has demonstrated sub-20 nM potency in validated KIF18A inhibitors [1]. The scaffold's three-dimensional geometry may enable unique binding interactions within nucleotide-binding pockets.

Parallel Synthesis for Libraries

Given the demonstrated decagram-scale synthetic accessibility of 1-oxaspiro[3.3]heptane building blocks [1] and the scaffold's high propensity to populate lead-like chemical space [1], this compound is well-suited for generating diverse spirocyclic libraries for high-throughput screening or fragment-based drug discovery campaigns.

Application
Selection Property
Validation Focus
Lead optimization – lipophilicity reduction
logD7.4 shift vs. saturated heterocycles
Lipophilicity comparison in matched molecular pair analysis
Scaffold hopping – heterocycle replacement
Rigid spirocyclic geometry and exit vectors
Physicochemical differentiation and IP landscape assessment
Kinesin / ATPase inhibitor discovery
Scaffold-derived target engagement potential
Enzymatic inhibition assay against KIF18A or related targets
Parallel synthesis – spirocyclic library
Scalable synthetic access and lead-like space
Library diversity and lead-likeness metrics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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